Gimatecan

Catalog No.
S548621
CAS No.
292618-32-7
M.F
C25H25N3O5
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gimatecan

CAS Number

292618-32-7

Product Name

Gimatecan

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11+/t25-/m0/s1

InChI Key

UIVFUQKYVFCEKJ-OPTOVBNMSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Code names: LBQ707; STI481; Chemical structure name: 7tbutoxyiminomethylcamptothecin; ST1481CPT 1847tertButoxyiminomethylcamptothecinST 1481.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OC(C)(C)C)O

The exact mass of the compound Gimatecan is 447.17942 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Gimatecan (CAS: 292618-32-7), also known as ST1481, is a semi-synthetic, highly lipophilic camptothecin analog distinguished by a tert-butoxyiminomethyl substitution at the C-7 position. This specific structural modification fundamentally alters its physicochemical profile compared to first-generation water-soluble analogs, granting it exceptional stability of the pharmacologically active closed-lactone ring at physiological pH. As a potent Topoisomerase I inhibitor, Gimatecan stabilizes the cleavable complex to induce DNA double-strand breaks. For procurement professionals and formulation scientists, Gimatecan represents a highly stable active pharmaceutical ingredient (API) candidate, offering direct, metabolism-independent target engagement, high oral bioavailability, and a pharmacokinetic profile optimized for sustained-release development and resistant-tumor modeling[1].

Substituting Gimatecan with more common, commercially available Topoisomerase I inhibitors like Irinotecan or Topotecan introduces severe experimental and clinical limitations. Irinotecan is a prodrug that requires hepatic carboxylesterase conversion into its active metabolite (SN-38), making it highly unsuitable for direct in vitro cellular assays due to unpredictable metabolic activation and high inter-assay variability [1]. Conversely, while Topotecan is directly active, it suffers from rapid, reversible hydrolysis of its lactone ring into an inactive carboxylate form in plasma, necessitating continuous intravenous infusion to maintain efficacy. Furthermore, both Topotecan and Irinotecan are highly susceptible to efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Gimatecan’s specific C-7 lipophilic chain prevents rapid lactone hydrolysis and evades these primary efflux transporters, making it an irreplaceable compound for consistent dosing and refractory disease modeling [2].

In Vitro Potency and Direct Target Engagement

In comparative cellular assays targeting esophageal squamous cell carcinoma (ESCC) and other solid tumors, Gimatecan demonstrates profound cytotoxic superiority over standard clinical prodrugs. Because it does not require metabolic activation, Gimatecan directly inhibits cell proliferation at low nanomolar concentrations, whereas Irinotecan requires micromolar concentrations to achieve similar effects in vitro[1].

Evidence DimensionIC50 for cell proliferation
Target Compound Data4.9 to 39.6 nM
Comparator Or BaselineIrinotecan (8.14 to 37.68 µM)
Quantified Difference~1000-fold higher in vitro potency
ConditionsESCC cell line proliferation assays

Enables ultra-low-dose formulation research and provides a reliable, direct-acting benchmark for in vitro screening without the confounding variable of prodrug metabolism.

Pharmacokinetic Persistence and Lactone Stability

The therapeutic utility of camptothecins is historically limited by the rapid opening of the active lactone ring at physiological pH. Gimatecan's lipophilic C-7 substitution significantly enhances lactone stability, resulting in a dramatically extended biological half-life. Pharmacokinetic evaluations show that Gimatecan exists in plasma almost entirely as the pharmacologically active intact lactone, providing continuous exposure that cannot be achieved with Topotecan [1].

Evidence DimensionBiological half-life and active form persistence
Target Compound DataMean biological half-life of 77 ± 37 hours (predominantly intact lactone)
Comparator Or BaselineStandard water-soluble camptothecins (short half-lives, rapid conversion to inactive carboxylate)
Quantified DifferenceExtended half-life allowing once-weekly oral dosing versus continuous IV infusion
ConditionsPhase I pharmacokinetic profiling in human plasma

Crucial for researchers developing sustained-release oral delivery systems or prolonged-exposure protocols without the need for complex continuous infusion setups.

Evasion of Multidrug Resistance (MDR) Efflux Pumps

A major failure point for conventional Topoisomerase I inhibitors in late-stage oncology models is their susceptibility to cellular efflux. Unlike Topotecan and Irinotecan, which are readily exported by multidrug resistance mechanisms, Gimatecan is not a functional substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Consequently, Gimatecan maintains its potent cytotoxic activity even in mitoxantrone-selected cell lines characterized by high levels of BCRP expression[1].

Evidence DimensionEfficacy in transporter-overexpressing resistant cell lines
Target Compound DataOvercomes BCRP/P-gp mediated cellular resistance
Comparator Or BaselineTopotecan and Irinotecan (Subject to rapid efflux and loss of efficacy)
Quantified DifferenceRetains nanomolar efficacy in resistant models where comparators fail
ConditionsMitoxantrone-selected, BCRP-expressing resistant cancer cell lines

Essential for procurement in drug-discovery pipelines targeting refractory, multi-drug resistant (MDR) solid tumors where standard benchmarks are ineffective.

Development of Advanced Oral Chemotherapeutic Formulations

Due to its high lipophilicity, exceptional lactone stability, and long biological half-life, Gimatecan is the preferred API for researchers designing novel oral delivery systems, such as lipid nanoparticles, solid dispersions, or targeted oral conjugates, bypassing the IV-only limitations of older camptothecins [1].

In Vitro Modeling of Refractory and MDR Solid Tumors

Gimatecan's proven ability to evade P-glycoprotein and BCRP efflux pumps makes it a critical positive control and benchmark compound in phenotypic screening assays targeting multi-drug resistant cancer cell lines, where Topotecan and Irinotecan reliably fail [2].

Direct Topoisomerase I Inhibition Assays

Because Gimatecan is a direct-acting inhibitor that does not require the hepatic carboxylesterase conversion step necessary for Irinotecan (to SN-38), it is highly preferred for cell-free enzymatic assays and direct cellular screening requiring predictable, metabolism-independent target engagement [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

447.17942091 Da

Monoisotopic Mass

447.17942091 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7KKS9R192F

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pharmacology

Gimatecan is an orally bioavailable, semi-synthetic lipophilic analogue of camptothecin, a quinoline alkaloid extracted from the Asian tree Camptotheca acuminate, with potential antineoplastic and antiangiogenic activities. Gimatecan binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Although the mechanism of its antiangiogenic activity has yet to be full elucidated, this agent may inhibit endothelial cell migration, tumor neovascularization, and the expression of proangiogenic basic fibroblast growth factor (bFGF).

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

292620-90-7
292618-32-7

Wikipedia

Gimatecan

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 07-15-2023
1: Zucchetti M, Meco D, Di Francesco AM, Servidei T, Patriarca V, Cusano G, D'Incalci M, Forestieri D, Pisano C, Riccardi R. Antitumor activity and pharmacokinetics of oral gimatecan on pediatric cancer xenografts. Cancer Chemother Pharmacol. 2010 Sep;66(4):635-41. Epub 2009 Dec 20. PubMed PMID: 20091168.
2: Frapolli R, Zucchetti M, Sessa C, Marsoni S, Viganò L, Locatelli A, Rulli E, Compagnoni A, Bello E, Pisano C, Carminati P, D'Incalci M. Clinical pharmacokinetics of the new oral camptothecin gimatecan: the inter-patient variability is related to alpha1-acid glycoprotein plasma levels. Eur J Cancer. 2010 Feb;46(3):505-16. Epub 2009 Dec 16. PubMed PMID: 20007015.
3: Pecorelli S, Ray-Coquard I, Tredan O, Colombo N, Parma G, Tisi G, Katsaròs D, Lhommé C, Lissoni AA, Vermorken JB, du Bois A, Poveda A, Frigerio L, Barbieri P, Carminati P, Brienza S, Guastalla JP. Phase II of oral gimatecan in patients with recurrent epithelial ovarian, fallopian tube or peritoneal cancer, previously treated with platinum and taxanes. Ann Oncol. 2010 Apr;21(4):759-65. Epub 2009 Nov 11. PubMed PMID: 19906760; PubMed Central PMCID: PMC2844948.
4: Pace S, Capocasa F, Tallarico C, Frapolli R, Zucchetti M, Longo A. Determination of total and lactone form of a new camptothecin derivative gimatecan (ST1481) and its metabolite ST1698 in human plasma by high-performance liquid chromatography with fluorimetric detection. J Pharm Biomed Anal. 2009 Oct 15;50(3):507-14. Epub 2009 May 27. PubMed PMID: 19553057.
5: Vekhoff P, Halby L, Oussedik K, Dallavalle S, Merlini L, Mahieu C, Lansiaux A, Bailly C, Boutorine A, Pisano C, Giannini G, Alloatti D, Arimondo PB. Optimized synthesis and enhanced efficacy of novel triplex-forming camptothecin derivatives based on gimatecan. Bioconjug Chem. 2009 Apr;20(4):666-72. PubMed PMID: 19309124.
6: Oostendorp RL, van de Steeg E, van der Kruijssen CM, Beijnen JH, Kenworthy KE, Schinkel AH, Schellens JH. Organic anion-transporting polypeptide 1B1 mediates transport of Gimatecan and BNP1350 and can be inhibited by several classic ATP-binding cassette (ABC) B1 and/or ABCG2 inhibitors. Drug Metab Dispos. 2009 Apr;37(4):917-23. Epub 2009 Jan 12. PubMed PMID: 19139163.
7: Zhu AX, Ready N, Clark JW, Safran H, Amato A, Salem N, Pace S, He X, Zvereva N, Lynch TJ, Ryan DP, Supko JG. Phase I and pharmacokinetic study of gimatecan given orally once a week for 3 of 4 weeks in patients with advanced solid tumors. Clin Cancer Res. 2009 Jan 1;15(1):374-81. PubMed PMID: 19118068.
8: Petrangolini G, Tortoreto M, Perego P, Carenini N, De Cesare M, Balsari A, Zunino F, Pratesi G. Combination of metronomic gimatecan and CpG-oligodeoxynucleotides against an orthotopic pancreatic cancer xenograft. Cancer Biol Ther. 2008 Apr;7(4):596-601. Epub 2008 Jan 9. PubMed PMID: 18364568.
9: Marchetti S, Oostendorp RL, Pluim D, van Eijndhoven M, van Tellingen O, Schinkel AH, Versace R, Beijnen JH, Mazzanti R, Schellens JH. In vitro transport of gimatecan (7-t-butoxyiminomethylcamptothecin) by breast cancer resistance protein, P-glycoprotein, and multidrug resistance protein 2. Mol Cancer Ther. 2007 Dec;6(12 Pt 1):3307-13. PubMed PMID: 18089724.
10: Gounder MK, Nazar AS, Saleem A, Pungaliya P, Kulkarni D, Versace R, Rubin EH. Effects of drug efflux proteins and topoisomerase I mutations on the camptothecin analogue gimatecan. Invest New Drugs. 2008 Jun;26(3):205-13. Epub 2007 Oct 18. PubMed PMID: 17943230

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